Methyl 11-cyanoundecanoate
Overview
Description
Methyl 11-cyanoundecanoate is a chemical compound with the molecular formula C13H23NO2 . It is a precursor for many reactions .
Synthesis Analysis
A simple synthesis of a similar compound, the methyl ester of 11-cycloheptylundecanoic acid, has been developed. This involved regioselective Grignard coupling between cycloheptylmagnesium bromide and methyl 11-bromoundecanoate, prepared from 10-undecanoic acid .Molecular Structure Analysis
The molecular structure of this compound consists of 13 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The molecular weight is 225.33 .Physical and Chemical Properties Analysis
The boiling point of this compound is between 142-156 °C (at a pressure of 1 Torr), and it has a predicted density of 0.938±0.06 g/cm3 .Scientific Research Applications
Nylon-11 Precursor Synthesis
Methyl 11-cyanoundecanoate is valuable in synthesizing nylon-11 precursors. Spiccia et al. (2013) reported a multi-catalytic sequence to create methyl 11-aminoundecanoate, a key nylon-11 precursor, from canola oil, a renewable vegetable oil feedstock. This process involves ruthenium-catalysed cross-metathesis and palladium-catalysed amination–hydrogenation reactions (Spiccia et al., 2013).
Solubility and Physical Property Studies
The solubility of 11-cyanoundecanoic acid (11-CUA), a closely related compound, has been studied by Wei et al. (2011) in various solvents. These studies provide insights into its molecular interactions and solubilities, important for its applications in chemical processing and manufacturing (Wei et al., 2011).
Corrosion Inhibition
In the field of corrosion inhibition, Chauhan et al. (2020) synthesized compounds from methyl 11-bromoundecanoate, which displayed excellent aqueous solubility and high inhibition efficiency in protecting carbon steel in acidic environments. This highlights its potential application in industrial corrosion protection (Chauhan et al., 2020).
Melting Point and Refractive Index Determination
Zhang Ru-xiang (2002) focused on determining the melting point and refractive index of 11-cyanoundecanoic acid, emphasizing its physical property constants. This is crucial for its application in material sciences and chemical engineering (Zhang Ru-xiang, 2002).
Antimicrobial Activity
Research by Rauf & Jahan (2005) investigated the antimicrobial activity of compounds derived from methyl undec-10-enoate, closely related to this compound. This research could pave the way for potential pharmaceutical applications (Rauf & Jahan, 2005).
Positron Emission Tomography Radiopharmaceuticals
Rotstein et al. (2016) discussed the utility of carbon-11 in radiolabeling organic molecules for PET imaging, indicating the potential of this compound derivatives in medical imaging and diagnostics (Rotstein et al., 2016).
Chemical Separation and Purification
Xu Wei-jian (2007) studied the processes of separating and purifying ω-cyanoundecanoic acid, which is closely related to this compound. This research is significant for industrial-scale production and purification of such compounds (Xu Wei-jian, 2007).
Safety and Hazards
Properties
IUPAC Name |
methyl 11-cyanoundecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-16-13(15)11-9-7-5-3-2-4-6-8-10-12-14/h2-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXUVTQXTRUSGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40450500 | |
Record name | Methyl 11-cyanoundecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40450500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22915-49-7 | |
Record name | Methyl 11-cyanoundecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40450500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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